molecular formula C28H33N3O3 B5183383 2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol

2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol

Cat. No. B5183383
M. Wt: 459.6 g/mol
InChI Key: BZHFCAIAPZWHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol, also known as BML-275, is a small molecule inhibitor of AMP-activated protein kinase (AMPK). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol works by inhibiting the activity of AMPK, a key regulator of cellular energy metabolism. AMPK is activated in response to cellular stress, such as low energy levels, and promotes energy production by increasing glucose uptake and fatty acid oxidation. 2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol inhibits this process by blocking the phosphorylation of AMPK and downstream signaling pathways, leading to a decrease in energy production and cell survival.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of glucose and lipid metabolism. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol in lab experiments is its specificity for AMPK inhibition, which allows for the study of the specific effects of AMPK inhibition on various cellular processes. However, one limitation is its potential off-target effects, which may complicate the interpretation of results.

Future Directions

For the study of 2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol include further investigation of its potential therapeutic applications in various diseases, as well as the development of more specific and potent AMPK inhibitors. Additionally, the potential off-target effects of 2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol should be further explored to better understand its mechanism of action and potential limitations in lab experiments.

Synthesis Methods

The synthesis of 2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol involves a multi-step process, starting with the reaction of 5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazole with p-benzoquinone in the presence of a base to form the corresponding hydroquinone. The hydroquinone is then reacted with 2,6-di-tert-butyl-4-chlorophenol in the presence of a base and a palladium catalyst to yield 2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol.

Scientific Research Applications

2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In diabetes research, it has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In cardiovascular research, it has been shown to protect against ischemia-reperfusion injury and reduce atherosclerotic plaque formation.

properties

IUPAC Name

2,6-ditert-butyl-4-(5,6-dimethoxy-2-pyridin-3-ylbenzimidazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O3/c1-27(2,3)19-12-18(13-20(25(19)32)28(4,5)6)31-22-15-24(34-8)23(33-7)14-21(22)30-26(31)17-10-9-11-29-16-17/h9-16,32H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHFCAIAPZWHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC(=C(C=C3N=C2C4=CN=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(pyridin-3-yl)-1H-benzimidazol-1-yl]phenol

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